molecular formula C4H2Br2N2O3 B1329663 5,5-Dibromobarbituric acid CAS No. 511-67-1

5,5-Dibromobarbituric acid

Cat. No. B1329663
CAS RN: 511-67-1
M. Wt: 285.88 g/mol
InChI Key: AMATXUCYHHHHHB-UHFFFAOYSA-N
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Description

5,5-Dibromobarbituric acid, also known as 2,5-dibromo-1,3,4-thiadiazole-1,1-dioxide, is an important organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a white crystalline solid with a molecular formula of C4H4Br2N2O4. This compound is an important intermediate in the synthesis of various barbiturates and has been used in the synthesis of barbiturates since the early 1900s.

Scientific Research Applications

Synthesis of Novel Compounds

  • 5,5-Dibromobarbituric acid has been utilized in the synthesis of novel compounds. A study by Ingle et al. (2006) demonstrated its use in synthesizing galactopyranosyl-derived spiro barbiturates with antibacterial and antifungal activities (Ingle et al., 2006).

Crystal Structure Analysis

  • Gelbrich et al. (2016) researched the crystal structure of the methanol hemisolvate of this compound, revealing its hydrogen-bonded layer structure and providing insights into the conformation and bond lengths in barbituric acids (Gelbrich et al., 2016).

Antibacterial and Antifungal Activities

  • Another study by Ingle et al. (2009) found that this compound derivatives exhibited antibacterial and antifungal properties, highlighting its potential in pharmaceutical applications (Ingle et al., 2009).

Chemical Exchange Saturation Transfer in MRI

  • Ward et al. (2000) discussed the potential of this compound in Magnetic Resonance Imaging (MRI) as a chemical exchange saturation transfer (CEST) contrast agent, emphasizing its use in advanced imaging techniques (Ward et al., 2000).

Biochemical Mechanisms in Antibiotic Production

  • Mejía et al. (2003) investigated the role of barbituric acid derivatives in stimulating antibiotic production, providing insights into its biochemical applications in microbial processes (Mejía et al., 2003).

Pharmaceutical and Biological Activity

  • A study by Osman et al. (2020) showed the potential of barbituric acid derivatives as PARP1 inhibitors, suggesting their use in cancer therapy (Osman et al., 2020).

Safety and Hazards

5,5-Dibromobarbituric acid is classified as a skin corrosive and eye damage hazard (Category 1B, H314) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause severe skin burns and eye damage. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Relevant Papers A paper titled “Barbiturates with hydrogen-bonded layer and framework structures” discusses the N–H⋯O C bonded structures for 5,5-substituted derivatives of barbituric acid, which are distinct from the eight fundamental types that have been previously described .

Biochemical Analysis

Biochemical Properties

5,5-Dibromobarbituric acid plays a significant role in biochemical reactions, particularly in the synthesis of condensed pteridine systems. It undergoes condensation with 4,5-diamino-pyrimidines in the presence of pyridine, leading to the formation of complex structures . The compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, potentially inhibiting or modifying their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, it has been shown to inhibit enzymes involved in pyrimidine biosynthesis, thereby affecting nucleotide metabolism . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity, indicating the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, affecting the synthesis and degradation of pyrimidine nucleotides . These interactions can lead to changes in metabolic flux and alterations in the levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be transported to other cellular compartments, such as the nucleus and mitochondria, where it may exert additional effects on cellular processes.

properties

IUPAC Name

5,5-dibromo-1,3-diazinane-2,4,6-trione
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InChI

InChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMATXUCYHHHHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199107
Record name 5,5-Dibromobarbituric acid
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Molecular Weight

285.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

511-67-1
Record name 5,5-Dibromo-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 5,5-Dibromobarbituric acid
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Record name 5,5-Dibromobarbituric acid
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Record name 5,5-Dibromobarbituric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the crystal structure of 5,5-dibromobarbituric acid and how does this relate to its reactivity?

A: this compound exhibits interesting structural features in its crystalline forms. It tends to adopt a C5-endo envelope conformation, leading to a noticeable difference in the bond lengths of the two C5-Br bonds. The axial C5-Br bond is longer than the equatorial one due to repulsive interactions with the pyrimidine ring. [] This difference in bond lengths could influence the reactivity of the molecule, making the axial bromine atom more susceptible to nucleophilic attack.

Q2: How does this compound interact with other molecules through hydrogen bonding?

A: this compound readily forms hydrogen bonds due to the presence of N-H and C=O groups in its structure. In its crystal structures, it commonly forms N–H⋯O=C hydrogen bonds, creating diverse structural motifs like layers and frameworks. [, ] These hydrogen bonding interactions can influence its solubility, stability, and packing in the solid state.

Q3: What are some practical applications of this compound in organic synthesis?

A: this compound serves as a useful reagent for bromination reactions. It effectively brominates both saturated and α,β-unsaturated aldehydes and ketones. [] This makes it a valuable tool for introducing bromine atoms into organic molecules, which can be further modified in subsequent synthetic steps.

Q4: Can you provide information on the use of this compound in supramolecular chemistry?

A: Researchers have explored the use of this compound in constructing supramolecular architectures. It forms co-crystals with melamine, assembling into linear hydrogen-bonded tapes in the solid state. [] The robustness of this hydrogen-bonded motif allows for variations in the substituents on both components, offering potential for designing diverse crystalline materials.

Q5: Has this compound been used in the synthesis of biologically active compounds?

A: Yes, this compound acts as a key intermediate in the synthesis of novel spiro barbituric acid derivatives. These derivatives, synthesized through reactions with α-D-glucose or α-D-galactose, exhibit antibacterial and antifungal activities. [, ] This highlights the potential of utilizing this compound as a building block for developing new pharmaceutical agents.

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